- Iridium-catalyzed reductive amination of carboxylic acids, Journal of Catalysis, 2023, 418, 283-289
Cas no 94-34-8 (N-(2-Cyanoethyl)-N-methylaniline)
94-34-8 structure
Product Name:N-(2-Cyanoethyl)-N-methylaniline
Numero CAS:94-34-8
MF:C10H12N2
MW:160.215682029724
MDL:MFCD00019856
CID:34744
PubChem ID:87565930
Update Time:2025-05-20
N-(2-Cyanoethyl)-N-methylaniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(Methyl(phenyl)amino)propanenitrile
- 3-(N-Methylanilino)propionitrile
- 3-(Methylphenylamino)propionitrile
- N-Cyanoethyl-N-methylaniline
- N-(2-Cyanoethyl)-N-methylaniline
- N-Methyl-N-(2-cyanoethyl)aniline
- 3-(N-Methyl-N-phenylamino)propionitrile
- 3-(N-methylanilino)propiononitrile
- Propanenitrile, 3-(methylphenylamino)-
- 3-[methyl(phenyl)amino]propanenitrile
- IXXLKTZOCSRXEM-UHFFFAOYSA-N
- N-.beta.-Cyanoethyl-N-methylaniline
- Propionitrile, 3-(N-methylanilino)-
- .beta.-(N-Methylanilino)propionitrile
- n-Methyl-n-cyanoethyl aniline
- beta-(
- 3-(Methylphenylamino)propanenitrile (ACI)
- Propionitrile, 3-(N-methylanilino)- (6CI, 7CI, 8CI)
- N-β-Cyanoethyl-N-methylaniline
- NSC 73689
- NSC 91616
- β-(N-Methylanilino)propionitrile
- 3-(Methylanilino)propanenitrile #
- AKOS000194121
- CS-0151255
- NSC-91616
- Beta-(N-methylanilio)propionitrile
- W-100198
- NS00040391
- 94-34-8
- N-cyanoethyl methylaniline
- NCIOpen2_000346
- beta-(N-Methylanilino)propionitrile
- MFCD00019856
- NSC91616
- AI3-28714
- 3-(N-methylanilino)propanenitrile
- SCHEMBL149631
- DS-6285
- n,n-cyanoethyl-methylaniline
- H10690
- EINECS 202-325-5
- DTXSID6059102
- DB-057495
- .beta.-N-Methylanilinopropionitrile
- N-beta-Cyanoethyl-N-methylaniline
- n-methyl-n-cyanoethylaniline
-
- MDL: MFCD00019856
- Inchi: 1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3
- Chiave InChI: IXXLKTZOCSRXEM-UHFFFAOYSA-N
- Sorrisi: N#CCCN(C)C1C=CC=CC=1
- BRN: 2803416
Proprietà calcolate
- Massa esatta: 160.10000
- Massa monoisotopica: 160.1
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 162
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 27
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.7
Proprietà sperimentali
- Colore/forma: Olio bruno
- Densità: 1.035
- Punto di ebollizione: 186°C/23mmHg(lit.)
- Punto di infiammabilità: 125-127°C/4mm
- Indice di rifrazione: 1.56
- PSA: 27.03000
- LogP: 2.03648
- FEMA: 2420
- Solubilità: Non determinato
N-(2-Cyanoethyl)-N-methylaniline Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302+H312+H332-H315-H319
- Dichiarazione di avvertimento: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- WGK Germania:3
- Codice categoria di pericolo: R20/21/22;R36/37/38
- Istruzioni di sicurezza: S26-S36
-
Identificazione dei materiali pericolosi:
- PackingGroup:III
- TSCA:Yes
- Gruppo di imballaggio:III
- Frasi di rischio:R20/21/22; R36/37/38
N-(2-Cyanoethyl)-N-methylaniline Dati doganali
- CODICE SA:2926909090
- Dati doganali:
Codice doganale cinese:
2926909090Panoramica:
2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
N-(2-Cyanoethyl)-N-methylaniline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019115855-500g |
3-(Methyl(phenyl)amino)propanenitrile |
94-34-8 | 95% | 500g |
$197.60 | 2023-08-31 | |
| Alichem | A019115855-1000g |
3-(Methyl(phenyl)amino)propanenitrile |
94-34-8 | 95% | 1000g |
$313.60 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-500G |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | 98% | 500g |
¥216.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-5g |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | >98.0%(T) | 5g |
¥29.00 | 2021-05-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-100g |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | 98% | 100g |
¥54.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-25G |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | 98% | 25g |
¥33.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-10g |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | >98.0%(T) | 10g |
¥29.00 | 2021-05-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99710-25g |
3-(Methyl(phenyl)amino)propanenitrile |
94-34-8 | 97% | 25g |
¥32.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99710-5g |
3-(Methyl(phenyl)amino)propanenitrile |
94-34-8 | 97% | 5g |
¥21.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99710-10g |
3-(Methyl(phenyl)amino)propanenitrile |
94-34-8 | 97% | 10g |
¥27.0 | 2024-07-19 |
N-(2-Cyanoethyl)-N-methylaniline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: 2903426-60-6 Solvents: p-Xylene ; 12 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Copper Solvents: Ethanol ; 4 h, rt
Riferimento
- Bio-heterogeneous Cu(0)NC@PHA for n-aryl/alkylation at room temperature, Polyhedron, 2021, 206,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tris(pentafluorophenyl)borane Solvents: Butyl ether ; 8 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 3 h, rt
Riferimento
- Boron-catalyzed N-alkylation of amines using carboxylic acids, Angewandte Chemie, 2015, 54(31), 9042-9046
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Dimanganese decacarbonyl , 2-(Dicyclohexylphosphino)-9-(2-pyridinyl)-9H-carbazole Solvents: Acetonitrile ; 15 h, 1 bar, 100 °C
Riferimento
- Mn-Catalyzed Selective Double and Mono-N-Formylation and N-Methylation of Amines by using CO2, ChemSusChem, 2019, 12(13), 3054-3059
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Silver triflate , Nickel bromide Solvents: Toluene ; 24 h, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- A Simple and General Nickel-Catalyzed Michael-Type Hydroamination of Activated Olefins Using Arylamines, Asian Journal of Organic Chemistry, 2022, 11(11),
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Diphenylsilane Catalysts: Cesium carbonate Solvents: Acetonitrile ; 72 h, 1 atm, 80 °C
Riferimento
- Selective Formylation and Methylation of Amines using Carbon Dioxide and Hydrosilane Catalyzed by Alkali-Metal Carbonates, ACS Catalysis, 2016, 6(11), 7876-7881
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Yttrium nitrate ; 24 h, rt
Riferimento
- Y(NO3)3·6H2O catalyzed aza-Michael addition of aromatic/hetero-aromatic amines under solvent-free conditions, Catalysis Communications, 2008, 9(6), 1189-1195
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Aluminum chloride (polystyrene-supported) ; 3 h, 70 °C
Riferimento
- Chemo/regioselective Aza-Michael additions of amines to conjugate alkenes catalyzed by polystyrene-supported AlCl3, Tetrahedron, 2013, 69(6), 1712-1716
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Formic acid Catalysts: tert-Butylhydroquinone , Cupric chloride Solvents: Water ; 6 h, reflux
Riferimento
- A method for preparing N-alkyl-N-cyanoethylarylamine, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 17 h, 14 kbar, rt
Riferimento
- Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure, Journal of Organic Chemistry, 2015, 80(20), 10375-10379
Metodo di produzione 11
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tripotassium phosphate , 18-Crown-6 Solvents: Acetonitrile ; 24 h, 1 atm, 80 °C
Riferimento
- Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis, Science Bulletin, 2019, 64(11), 723-729
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Dipotassium phosphate , 18-Crown-6 Solvents: Tetrahydrofuran ; 12 h, 80 °C
Riferimento
- Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis, Chinese Chemical Letters, 2020, 31(1), 111-114
Metodo di produzione 14
Condizioni di reazione
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Water ; 40 h, rt
Riferimento
- A catalytic method for room-temperature Michael additions using 12-tungstophosphoric acid as a reusable catalyst in water, Synthesis, 2008, (24), 3931-3936
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Process and catalyst for the preparation of mono-N-(2-cyanoethyl)anilines from N-substituted anilines and acrylonitrile., European Patent Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane , Tris(tetramethyldivinyldisiloxane)diplatinum Solvents: Butyl ether ; 10 min, rt
1.2 Reagents: Phenylsilane ; 18 h, 60 °C
1.2 Reagents: Phenylsilane ; 18 h, 60 °C
Riferimento
- General catalytic methylation of amines with formic acid under mild reaction conditions, Chemistry - A European Journal, 2014, 20(26), 7878-7883
Metodo di produzione 17
Metodo di produzione 18
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Platinum Solvents: Toluene ; rt → 80 °C; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
Riferimento
- Methylation of aromatic amines and imines using formic acid over a heterogeneous Pt/C catalyst, Catalysis Science & Technology, 2016, 6(16), 6172-6176
Metodo di produzione 20
Condizioni di reazione
1.1 Catalysts: Styrene-4-vinylbenzyl chloride copolymer (aminated with 1-methylimidazole, anion-exchanged with tetrafluoroborate) , Gadolinium triflate (polymer-supported) Solvents: Acetone ; 24 h, rt
1.2 24 h, rt
1.2 24 h, rt
Riferimento
- Imidazolium-based polymer supported gadolinium triflate as a heterogeneous recyclable Lewis acid catalyst for Michael additions, Tetrahedron Letters, 2008, 49(21), 3466-3470
N-(2-Cyanoethyl)-N-methylaniline Raw materials
N-(2-Cyanoethyl)-N-methylaniline Preparation Products
N-(2-Cyanoethyl)-N-methylaniline Letteratura correlata
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
94-34-8 (N-(2-Cyanoethyl)-N-methylaniline) Prodotti correlati
- 148-87-8(3-(Ethylphenylamino)propanenitrile)
- 1075-76-9(3-Anilinopropionitrile)
- 1555-66-4(N,N-Bis(2-cyanoethyl)aniline)
- 61852-40-2(3-(Butyl(phenyl)amino)propanenitrile)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso